2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Overview
Description
“2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 55364-62-0 and a molecular weight of 253.26 .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , has been reported . The synthesis involved a series of reactions, including the incorporation of active moieties such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido-derivatives with active methylene groups in thiobarbituric acid derivatives .Molecular Structure Analysis
The molecular structure of “2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” can be represented by the InChI Code: 1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18) .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” are not available, related compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their inhibitory activity towards PARP-1 .Scientific Research Applications
Eco-friendly Synthesis and Corrosion Inhibition
Some derivatives of 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one have been synthesized and evaluated for their corrosion inhibition properties for carbon steel in acidic solutions. These compounds act as mixed-type inhibitors and their efficiency increases with concentration. The adsorption of these compounds follows the Langmuir adsorption isotherm, showing excellent agreement between theoretical and experimental data (Abdallah, Shalabi, & Bayoumy, 2018).
Antimicrobial Activity
Derivatives of this compound have been synthesized and shown to possess good inhibitory effects against various microorganisms. The synthesis involved reaction with Lawesson's reagent to produce various pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives, which displayed significant antimicrobial activities (Younes, Mohamed, & Albayati, 2013).
Synthesis and Biological Activities
Research has also focused on synthesizing novel oxo pyrimido pyrimidine derivatives from the compound, leading to products with potential pharmacological and biological activities. These synthesized compounds have shown promising yields and structural diversity, indicating their versatility in chemical synthesis and potential applications in medicinal chemistry (Jadhav et al., 2022).
Antifungal Activity
Additionally, new pyrido[2,3-d]pyrimidine derivatives synthesized from the compound have been tested for antifungal activity. The results indicated significant activities for some of the synthesized compounds, highlighting the potential for developing new antifungal agents (Hanafy, 2011).
properties
IUPAC Name |
2-(4-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZQXJOJGTXZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.